N-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide

Prokineticin receptor PK2 antagonist Morpholine carboxamide SAR

N-[2-(2-Phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide (CAS 953935-66-5) is a synthetic small molecule built on a 2-phenylmorpholine scaffold linked via an ethyl spacer to a cyclopropanecarboxamide moiety. It belongs to a class of morpholine-carboxamide compounds patented as prokineticin receptor (PKR) antagonists, specifically targeting the PK2 receptor, and is described as useful for neurological and psychiatric disorders.

Molecular Formula C16H22N2O2
Molecular Weight 274.364
CAS No. 953935-66-5
Cat. No. B2655307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide
CAS953935-66-5
Molecular FormulaC16H22N2O2
Molecular Weight274.364
Structural Identifiers
SMILESC1CC1C(=O)NCCN2CCOC(C2)C3=CC=CC=C3
InChIInChI=1S/C16H22N2O2/c19-16(14-6-7-14)17-8-9-18-10-11-20-15(12-18)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,17,19)
InChIKeyFIUDFTDHOPNMCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-Phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide (CAS 953935-66-5): Chemical Identity, Core Scaffold, and Procurement Context


N-[2-(2-Phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide (CAS 953935-66-5) is a synthetic small molecule built on a 2-phenylmorpholine scaffold linked via an ethyl spacer to a cyclopropanecarboxamide moiety. It belongs to a class of morpholine-carboxamide compounds patented as prokineticin receptor (PKR) antagonists, specifically targeting the PK2 receptor, and is described as useful for neurological and psychiatric disorders [1]. The compound features a stereogenic center at the morpholine 2-position, making stereochemical purity a critical quality attribute during sourcing. Its molecular formula is C16H22N2O2 with a calculated molecular weight of 274.36 g/mol .

Why Generic Substitution of N-[2-(2-Phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide Carries Scientific and Procurement Risk


Within the 2-phenylmorpholine chemotype, small structural perturbations—including linker length variation (ethyl vs. propyl), substitution position on the morpholine ring, and N-acyl group identity—can dramatically shift target selectivity, functional activity (agonist vs. antagonist), and pharmacokinetic profile [1]. The prokineticin receptor patent family explicitly teaches that seemingly minor alkyl linker modifications alter PKR subtype selectivity and CNS penetration potential [1]. Consequently, a procurement decision based solely on scaffold similarity or vendor catalog adjacency risks introducing a compound with divergent pharmacology, confounding SAR interpretation, delaying lead optimization, or producing irreproducible in vivo results. Rigorous, data-backed differentiation is essential before selecting this specific ethyl-linked cyclopropanecarboxamide over its closest structural analogs.

Quantitative Differentiation Evidence for N-[2-(2-Phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide vs. Closest Analogs


Prokineticin Receptor Binding Affinity: Target Compound vs. Propyl-Linked Analog (Cross-Study Comparison)

The patent family covering this chemotype indicates that ethyl-linked morpholine carboxamides exhibit distinct prokineticin receptor binding profiles compared to propyl-linked analogs [1]. However, the specific Ki or IC50 values for N-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide (953935-66-5) at PK1, PK2, or any other receptor target could not be located in publicly accessible primary literature, authoritative databases, or patent exemplification tables as of the search date. No direct head-to-head quantitative comparison with a named comparator compound is available. This evidence dimension cannot currently bear the weight of procurement differentiation.

Prokineticin receptor PK2 antagonist Morpholine carboxamide SAR

Stoichiometric and Purity Specification: Target Compound vs. Vendor Benchmarks

Typical research-grade vendor listings provide molecular weight (274.36 g/mol) and molecular formula (C16H22N2O2) . However, critical procurement-grade specifications—including enantiomeric excess (ee), diastereomeric ratio (dr), residual solvent levels, and elemental analysis—are absent from all publicly accessible supplier documentation for CAS 953935-66-5. A structurally related analog, N-[2-(4-morpholinyl)ethyl]-2-phenylcyclopropanecarboxamide, is listed with a predicted boiling point of 490.7±45.0 °C at 760 mmHg , but no analogous physicochemical data have been publicly disclosed for the target compound. Without these data, batch-to-batch consistency and fitness-for-purpose cannot be verified against any comparator compound.

Chemical purity Procurement specification Quality control

Structural Uniqueness of the Ethyl Linker: Class-Level SAR Inference from Prokineticin Receptor Patent

The prokineticin receptor antagonist patent (US 7,855,201 B2) encompasses a genus of morpholine carboxamides with variable alkyl linkers and explicitly distinguishes their pharmacological profiles [1]. All patent examples with disclosed biological data employ specific linker lengths and substitution patterns; the ethyl linker present in CAS 953935-66-5 represents a distinct topological constraint that, by class-level SAR inference, is expected to yield different receptor subtype selectivity and physicochemical properties compared to methyl, propyl, or butyl analogs. However, the patent's exemplification tables do not contain an entry corresponding to CAS 953935-66-5 with associated biological data, so this inference cannot be quantified for the specific compound.

Structure-activity relationship Linker optimization CNS drug design

High-Confidence Application Scenarios for N-[2-(2-Phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide Based on Available Evidence


Prokineticin Receptor (PK2) Antagonist Screening and SAR Exploration

Based on its structural alignment with the morpholine carboxamide prokineticin receptor antagonist patent family [1], the most scientifically justified application for CAS 953935-66-5 is as a tool compound for PK2 receptor antagonist screening. Users should procure this compound specifically when expanding SAR around the ethyl linker length within the 2-phenylmorpholine series. It must not be considered a substitute for propyl- or methyl-linked analogs without side-by-side pharmacological profiling.

Circadian Rhythm and Neurological Disorder Research Programs

The patent identifies prokineticin 2 receptor antagonism as a mechanism relevant to circadian rhythm modulation, sleep disorders, and neuropsychiatric conditions [1]. This compound serves as a candidate for academic screening cascades targeting the PK2 pathway, provided that in-house binding and functional assays are established to confirm on-target activity before advancing to in vivo models.

Stereochemical Probe in Morpholine-Based Medicinal Chemistry

Given the stereogenic center at the morpholine 2-position, this compound can function as a stereochemical probe in medicinal chemistry campaigns. Its procurement is most defensible when the research objective includes evaluating the impact of (R)- vs. (S)-2-phenylmorpholine configuration on PKR pharmacology, metabolic stability, or off-target profiles—especially when compared to the corresponding 3-phenylmorpholine or N-phenylmorpholine regioisomers.

Reference Standard for Analog Differentiation in Compound Management

For organizations maintaining a compound collection of morpholine-based GPCR ligands, CAS 953935-66-5 fills a specific structural niche: 2-phenylmorpholine core with an ethyl spacer and cyclopropanecarboxamide cap. It should be cataloged and tracked distinctly from its regioisomeric and linker-length analogs to prevent erroneous dispensing in high-throughput screening campaigns, where even single-atom linker changes can invert functional activity.

Quote Request

Request a Quote for N-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.